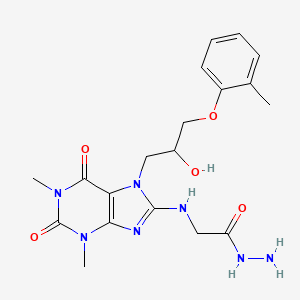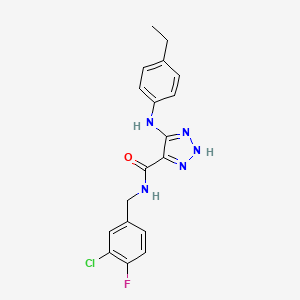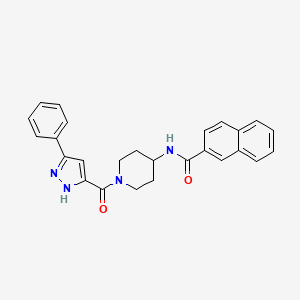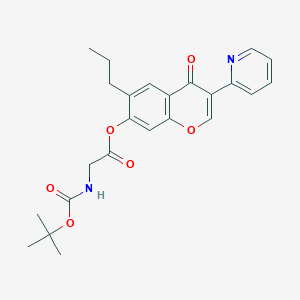![molecular formula C62H100ClN5O18 B14108248 2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B14108248.png)
2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride” is a highly complex organic molecule It features multiple ethoxy and methoxy groups, azido functionalities, and indolium moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:
Formation of the indolium core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of azido groups: Azidation reactions using sodium azide or other azidating agents.
Attachment of ethoxy and methoxyethoxy groups: Etherification reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
High-throughput screening: of reaction conditions.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of azido groups to other functionalities.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation might produce nitro or other oxidized derivatives.
科学研究应用
Chemistry
Synthesis of novel materials: The compound’s unique structure makes it a candidate for the synthesis of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Bioconjugation: The azido groups can be used for click chemistry to attach the compound to biomolecules.
Fluorescent probes: The indolium core might exhibit fluorescence, making it useful in imaging applications.
Medicine
Drug development: Potential as a lead compound for the development of new pharmaceuticals.
Diagnostic agents: Use in the development of diagnostic tools.
Industry
Polymer science: Incorporation into polymers to impart specific properties.
Electronics: Use in the development of organic electronic materials.
作用机制
The compound’s mechanism of action would depend on its specific application. For example:
In biological systems: It might interact with specific proteins or nucleic acids, affecting their function.
In catalysis: It could facilitate specific chemical transformations by stabilizing transition states or intermediates.
相似化合物的比较
Similar Compounds
Other indolium derivatives: Compounds with similar indolium cores but different substituents.
Azido-functionalized molecules: Compounds with azido groups attached to different backbones.
Polyether compounds: Molecules with multiple ethoxy or methoxyethoxy groups.
Uniqueness
The compound’s unique combination of azido, methoxyethoxy, and indolium functionalities sets it apart from other similar compounds
属性
分子式 |
C62H100ClN5O18 |
|---|---|
分子量 |
1238.9 g/mol |
IUPAC 名称 |
2-[5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |
InChI |
InChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
PKHNSJLVAZPWTJ-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14108165.png)
![2-[2-(Diethylamino)ethyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108193.png)
![1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B14108195.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108196.png)
![1-(4-ethenylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108197.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14108210.png)
![3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14108213.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14108225.png)
![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108230.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide](/img/structure/B14108238.png)

